![molecular formula C21H19ClN2OS B2431272 (3-(3-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(p-tolyl)methanone CAS No. 1223920-84-0](/img/structure/B2431272.png)
(3-(3-Chlorophenyl)-2-thioxo-1,4-diazaspiro[4.4]non-3-en-1-yl)(p-tolyl)methanone
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Overview
Description
The compound contains a diazaspiro ring, a thioxo group, and a methanone group, which are all common in medicinal chemistry. The presence of these groups suggests that the compound could have interesting biological activities .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the diazaspiro ring. This ring system is made up of two fused rings, one of which contains two nitrogen atoms .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups have been known to undergo a variety of chemical reactions. For example, the thioxo group can participate in redox reactions .Scientific Research Applications
- The synthesis of 1,3,5-trisubstituted-1H-pyrazoles using vitamin B1 as a catalyst has led to compounds with excellent fluorescence properties. These pyrazoles exhibit color changes in different solvents, making them suitable for fluorescent probes. For instance, compound 5i, which contains an electron-withdrawing group attached to acetophenone, shows a transition from orange-red to cyan. Notably, compound 5i serves as a metal ion fluorescent probe with excellent selectivity for Ag+ detection.
- Pyrazoline derivatives, including those derived from this compound, have been explored for their potential as antidepressants and antihypertensive drugs . Their unique chemical structure contributes to their pharmacological activity, making them promising candidates for further investigation.
- Researchers have studied pyrazoline derivatives for their antibacterial and anticancer activities . These compounds may offer novel therapeutic options in the fight against infections and cancer.
- Some pyrazoline derivatives exhibit anticonvulsant properties . Investigating their mechanisms of action and safety profiles could lead to new antiepileptic drugs.
- The anti-inflammatory potential of pyrazoline derivatives has been explored . These compounds may modulate inflammatory pathways and hold promise for managing inflammatory diseases.
- Triarylpyrazoline compounds, including those synthesized from this compound, find use as fluorescent whitening agents in the textile industry . Their ability to enhance fabric brightness makes them valuable additives.
Fluorescent Materials and Probes
Antidepressant and Antihypertensive Agents
Antibacterial and Anticancer Properties
Anticonvulsant Effects
Anti-Inflammatory Applications
Fluorescent Whitening Agents in Textiles
Future Directions
properties
IUPAC Name |
[2-(3-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2OS/c1-14-7-9-15(10-8-14)19(25)24-20(26)18(16-5-4-6-17(22)13-16)23-21(24)11-2-3-12-21/h4-10,13H,2-3,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUMTCMYBHVIHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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